molecular formula C8H12O2 B12642450 1-Cyclopentene-1-methanol, acetate CAS No. 53723-45-8

1-Cyclopentene-1-methanol, acetate

Cat. No.: B12642450
CAS No.: 53723-45-8
M. Wt: 140.18 g/mol
InChI Key: YTFKODRXTIXMOG-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-methanol, acetate is an organic compound that belongs to the class of cycloalkenes It is a derivative of cyclopentene, where the hydroxyl group is esterified with acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentene-1-methanol, acetate can be synthesized through a two-step process:

    Addition-Esterification Reaction: Cyclopentene reacts with acetic acid to form cyclopentyl acetate.

    Transesterification Reaction: Cyclopentyl acetate undergoes transesterification with methanol to produce this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in continuous flow reactors to ensure consistent product quality and yield. Catalysts such as strong acidic cation-exchange resins are often used to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

1-Cyclopentene-1-methanol, acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclopentene-1,2-diol, acetate using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield cyclopentanol, acetate using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and alkyl halides.

Scientific Research Applications

1-Cyclopentene-1-methanol, acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1-methanol, acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopentene-1-methanol, acetate can be compared with other similar compounds such as:

    Cyclopentanol: A primary alcohol derived from cyclopentene, used in the production of perfumes and as a solvent.

    Cyclopentyl acetate: An ester of cyclopentanol and acetic acid, used in the fragrance industry.

    Cyclopentene: A cycloalkene used as a starting material for various chemical syntheses.

The uniqueness of this compound lies in its specific structure, which combines the properties of both cyclopentene and acetate groups, making it versatile for various applications .

Biological Activity

1-Cyclopentene-1-methanol, acetate (CAS No. 53723-45-8) is an organic compound classified as a cycloalkene derivative. It is synthesized through a two-step process involving the esterification of cyclopentene with acetic acid and subsequent transesterification with methanol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

PropertyValue
Molecular FormulaC8_8H12_{12}O2_2
Molecular Weight140.18 g/mol
IUPAC NameCyclopenten-1-ylmethyl acetate
InChIInChI=1S/C8_8H12_{12}O2_2/c1-7(9)10-6-8-4-2-3-5-8/h4H,2-3,5-6H2_2,1H3_3
Canonical SMILESCC(=O)OCC1=CCCC1

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism of action appears to involve interference with microbial cell wall synthesis and disruption of membrane integrity. This compound has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal effects. Research has shown that it can inhibit the growth of common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal mechanism is thought to involve the disruption of ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL for various bacterial strains.
  • The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of this compound, revealing:

  • An MIC of 100 µg/mL against Candida albicans.
  • A significant reduction in fungal colony-forming units (CFUs) when treated with varying concentrations of the compound.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with specific molecular targets within microbial cells. The acetate group enhances its lipophilicity, facilitating membrane penetration and subsequent biochemical interactions that disrupt essential cellular processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityNotes
CyclopentanolModerate antibacterialUsed as a solvent
Cyclopentyl acetateLimited antimicrobialCommonly used in fragrances
CyclopenteneReactive intermediateUsed in organic synthesis

The unique combination of cyclopentene and acetate functionalities in this compound contributes to its enhanced biological activity compared to its analogs.

Properties

CAS No.

53723-45-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

cyclopenten-1-ylmethyl acetate

InChI

InChI=1S/C8H12O2/c1-7(9)10-6-8-4-2-3-5-8/h4H,2-3,5-6H2,1H3

InChI Key

YTFKODRXTIXMOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CCCC1

Origin of Product

United States

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